molecular formula C27H30N2O6 B2633027 4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one CAS No. 1223179-10-9

4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one

Cat. No. B2633027
CAS RN: 1223179-10-9
M. Wt: 478.545
InChI Key: PXINJIOJJFVRTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The oxazole ring could potentially be synthesized using a method similar to the Robinson-Gabriel synthesis, which involves the reaction of an alpha-hydroxy ketone or alpha-amino ketone with a carboxylic acid . The beta-lactam ring could be formed using a Staudinger reaction, which involves the reaction of an imine with a phosphine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the beta-lactam and oxazole rings. Beta-lactams are known to undergo ring-opening reactions, particularly with nucleophiles. The oxazole ring is aromatic and relatively stable, but can be functionalized under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .

Scientific Research Applications

Synthesis and Biological Activities

Azetidinone derivatives have been extensively studied for their synthetic methods and biological activities. For example, novel series of azetidinones have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. These compounds have shown significant activity against a range of microorganisms and have been studied for their potential in DNA cleavage activities (Keri, Hosamani, Shingalapur, & Reddy, 2009). Similarly, another study focused on azetidinone derivatives as tubulin-targeting antitumor agents, providing insights into their structure-activity relationships and their potential in disrupting microtubular structures in cancer cells (Greene et al., 2016).

Antifungal and Anti-inflammatory Activities

The antifungal effects of certain azetidinone derivatives have been investigated, highlighting their potential against various types of fungi. This underscores the versatility of azetidinone derivatives in addressing fungal infections (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). Additionally, the anti-inflammatory activity of indolyl azetidinones has been explored, comparing their effectiveness and side effects with non-steroidal anti-inflammatory drugs (NSAIDs), thus suggesting their potential in therapeutic applications (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a beta-lactam ring, it’s possible that it could have antibiotic activity by inhibiting cell wall synthesis in bacteria .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

4-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O6/c1-17-24(18(2)35-28-17)16-33-20-11-9-19(10-12-20)25-26(34-22-7-4-6-21(14-22)31-3)27(30)29(25)15-23-8-5-13-32-23/h4,6-7,9-12,14,23,25-26H,5,8,13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXINJIOJJFVRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C3C(C(=O)N3CC4CCCO4)OC5=CC=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-3-(3-methoxyphenoxy)-1-(oxolan-2-ylmethyl)azetidin-2-one

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